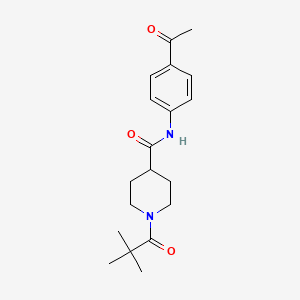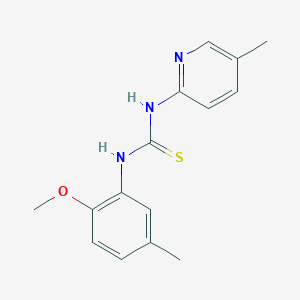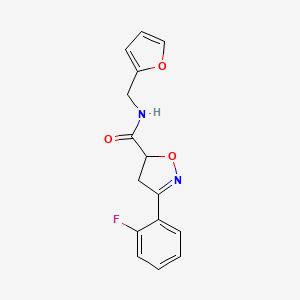![molecular formula C18H25ClN2O4S B4825511 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4825511.png)
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Overview
Description
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-methoxy substituted aniline ring, a methylsulfonyl group, and a cyclohexenyl-ethyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the aniline derivative: This involves the chlorination and methoxylation of aniline to obtain 5-chloro-2-methoxyaniline.
Introduction of the methylsulfonyl group: The 5-chloro-2-methoxyaniline is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Formation of the acetamide moiety: The final step involves the reaction of the methylsulfonylaniline derivative with N-[2-(cyclohexen-1-yl)ethyl]acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and methoxy groups on the aniline ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the aniline ring, along with the methylsulfonyl and acetamide moieties, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methoxyaniline: A simpler analog lacking the methylsulfonyl and acetamide groups.
N-methylsulfonylaniline: Similar structure but without the chloro and methoxy substitutions.
Cyclohexenyl-ethyl acetamide: Lacks the aniline moiety.
Uniqueness
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O4S/c1-25-17-9-8-15(19)12-16(17)21(26(2,23)24)13-18(22)20-11-10-14-6-4-3-5-7-14/h6,8-9,12H,3-5,7,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFACRRGWUPLBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methoxy-4-nitrophenyl)-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B4825447.png)
![12,12-dimethyl-3,5-bis(propylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B4825451.png)
![7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4825456.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide](/img/structure/B4825473.png)

![N~3~-(2-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4825485.png)
![1-(4-{[4-(2-THIENYLSULFONYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B4825489.png)


![diethyl 5-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4825513.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(ethylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4825520.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B4825527.png)
![2-(2-Methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4825533.png)
